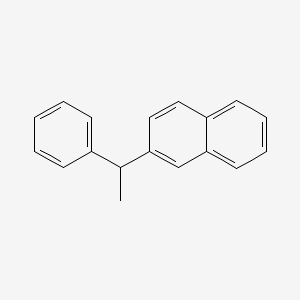

2-(1-Phenylethyl)naphthalene

Description

Overview of Naphthalene (B1677914) as a Core Structure in Chemical Synthesis and Theoretical Investigations

Naphthalene, the simplest polycyclic aromatic hydrocarbon (PAH), consists of two fused benzene (B151609) rings. researchgate.net This fundamental structure provides a rigid and planar scaffold that is amenable to a wide range of chemical modifications. researchgate.netresearchgate.net The development of efficient methods for synthesizing multi-substituted naphthalenes is an area of active research, as traditional electrophilic aromatic substitution often leads to challenges in controlling the position of the new substituents. researchgate.net Modern synthetic strategies, including metal-catalyzed reactions and rearrangements, have expanded the toolbox for creating diverse naphthalene derivatives. researchgate.netthieme-connect.com

From a theoretical standpoint, naphthalene and its derivatives are subjects of intense investigation. researchgate.net Computational studies, such as those employing density functional theory (DFT), are used to understand their electronic structure, reactivity, and photophysical properties. researchgate.netrsc.org These theoretical insights are crucial for designing novel materials with specific electronic or optical characteristics. rsc.orgnih.gov

Significance of Phenylethyl Moieties in Molecular Design and Reactivity Studies

The phenylethyl group is a common structural motif in medicinal chemistry and materials science. mdpi.comresearchgate.net Its presence can significantly influence a molecule's biological activity and physical properties. nih.gov In drug design, the phenylethyl moiety is found in various compounds targeting different biological receptors. mdpi.com The flexibility and hydrophobicity of this group can impact how a molecule binds to its target. nih.gov

Furthermore, the reactivity of molecules containing the phenylethyl group is a subject of study. For instance, the development of novel chiral phosphorodiamidic acids incorporating the α-phenylethyl moiety has been explored for their potential as catalysts in asymmetric synthesis. researchgate.net

Research Context of 2-(1-Phenylethyl)naphthalene within Polycyclic Aromatic Hydrocarbon Derivatives

This compound belongs to the broader class of polycyclic aromatic hydrocarbons (PAHs), which are compounds containing multiple fused aromatic rings. researchgate.netmdpi.com PAHs are of interest due to their presence in the environment and their unique electronic properties. researchgate.netmdpi.com Naphthalene and its derivatives are among the most abundant PAHs found in the atmosphere and can contribute to the formation of secondary organic aerosols. copernicus.org

Chemical and Physical Properties

The properties of this compound are detailed in the table below.

| Property | Value |

| Molecular Formula | C₁₈H₁₆ |

| Molecular Weight | 232.32 g/mol |

This table presents the fundamental chemical and physical properties of this compound.

Synthesis and Reactivity

The synthesis of substituted naphthalenes can be achieved through various methods, including Friedel-Crafts alkylation and reduction processes. ontosight.ai For instance, a related compound, 2-hydroxy-3-(2-oxo-2-phenylethyl)naphthalene-1,4-dione, is synthesized by treating 2,3-epoxy-1,4-naphthoquinone with acetophenone (B1666503) in the presence of sodium ethoxide. hilarispublisher.com

Research Findings

Detailed spectroscopic and computational analyses have been conducted on various naphthalene derivatives to elucidate their structural and electronic properties. acs.orgscienceopen.com Techniques such as FT-IR, FT-Raman, NMR, and UV-vis spectroscopy, combined with density functional theory (DFT) calculations, provide a comprehensive understanding of these molecules. scienceopen.com For example, in a study of a naphthalene-based Schiff base compound, X-ray crystallography and Hirshfeld surface analysis were used to investigate its three-dimensional structure and intermolecular interactions. acs.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

42372-45-2 |

|---|---|

Molecular Formula |

C18H16 |

Molecular Weight |

232.3 g/mol |

IUPAC Name |

2-(1-phenylethyl)naphthalene |

InChI |

InChI=1S/C18H16/c1-14(15-7-3-2-4-8-15)17-12-11-16-9-5-6-10-18(16)13-17/h2-14H,1H3 |

InChI Key |

KFUMHWPJAJDTSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 1 Phenylethyl Naphthalene and Its Analogs

Direct Synthetic Approaches to 2-(1-Phenylethyl)naphthalene

Direct methods for synthesizing the this compound scaffold primarily involve the formation of the C-C bond between the naphthalene (B1677914) ring and the phenylethyl group. Key strategies include reductive couplings and alkylation reactions.

Reductive Coupling Strategies for Phenylethyl-Naphthalene Linkage Formation

Reductive coupling reactions have emerged as a powerful tool for the synthesis of 1(or 2)-(1-phenylethyl)naphthalenes. One notable method is a one-pot, two-step reductive coupling of acetylnaphthalene derivatives with arylboronic acids, using tosylhydrazide as a key reagent. researchgate.net This approach efficiently constructs the C(sp³)–C(sp²) bond, affording the desired products in moderate to excellent yields. researchgate.net

The reaction proceeds through the in situ formation of a tosylhydrazone from the starting acetylnaphthalene. This intermediate then couples with the arylboronic acid in a reductive process. A crucial factor in this synthesis is the choice of solvent, which was found to be critical for achieving high yields, with 1,4-dioxane (B91453) being optimal for 2-acetylnaphthalene (B72118) derivatives. researchgate.net This protocol has proven to be scalable, suitable for multi-gram synthesis, and can also be applied to naphthaldehyde substrates. researchgate.net A related metal-free, one-pot, two-step reaction has been developed for synthesizing 1-aryl-benzocycloalkanes from benzocyclic ketones, tosylhydrazide, and arylboronic acids, highlighting the versatility of this type of transformation. sci-hub.se

Table 1: Reductive Coupling of 2-Acetylnaphthalene with Phenylboronic Acid researchgate.net

| Reactant 1 | Reactant 2 | Key Reagent | Solvent | Product | Yield |

|---|

Alkylation Reactions in the Synthesis of Phenylethyl-Substituted Naphthalenes

Alkylation reactions, particularly Friedel-Crafts type reactions, represent a classical and direct method for synthesizing phenylethyl-substituted naphthalenes. The synthesis of related compounds, such as 2-(1-phenylethyl)hydroquinone, can be achieved by the reaction of hydroquinone (B1673460) with styrene (B11656) in the presence of an acid catalyst. google.com This illustrates the fundamental principle of using an activated alkene (styrene) to alkylate an aromatic ring. For the synthesis of this compound itself, a similar approach involving the reaction of naphthalene with styrene under acidic conditions can be envisioned. However, a significant challenge in such reactions is controlling the degree of alkylation to prevent the formation of poly-alkylated byproducts. google.com

To address the issues associated with corrosive liquid acid catalysts, solid acid catalysts have been employed. google.com These offer advantages in terms of handling, reactor compatibility, and ease of separation from the reaction mixture. Another approach involves the displacement of trichloroacetimidates with trimethylaluminum. This method has been used to synthesize this compound, which was obtained as a clear viscous oil in 57% yield. nih.gov Iron-catalyzed regioselective alkylation has also been explored for related systems like 1,4-quinones using functionalized alkyl bromides, suggesting potential for broader applications in C-C bond formation. rsc.org

Photochemical Routes to Naphthalene Derivatives with Phenylethyl Components

Photochemical methods offer an alternative pathway for the synthesis of complex organic molecules by utilizing light to promote chemical reactions. While direct photochemical synthesis of this compound is not extensively documented, related photochemical transformations have been reported. For instance, the photochemical transformation between two forms of N-(2-aminohexanoic acid)-N'-(1-phenylethyl]-1,4,5,8-naphthalenetetracarboxydiimide has been studied. emu.edu.tr

The core principle of relevant photochemical routes would likely involve the generation of radical intermediates from suitable precursors. Proton-Coupled Electron Transfer (PCET) is a mechanism that can be initiated photochemically to generate free radicals from common functional groups under mild conditions. acs.org In a hypothetical context, a phenylethyl radical could be generated and subsequently added to a naphthalene ring. The formation of a styrene trimer, 1,2,3,4-tetrahydro-1-phenyl-4-(1-phenylethyl)naphthalene, in the thermal polymerization of styrene suggests the plausibility of such radical-mediated C-C bond formations involving these structural motifs. cdnsciencepub.comcdnsciencepub.com

Enantioselective and Stereocontrolled Synthesis of Chiral Phenylethyl-Naphthalene Systems

The 1-phenylethyl group in this compound contains a stereocenter, meaning the compound can exist as two distinct enantiomers. Enantioselective synthesis aims to produce one of these enantiomers preferentially, which is crucial in fields like medicinal chemistry and materials science. This is typically achieved using either chiral auxiliaries or asymmetric catalysis.

Application of Chiral Auxiliaries in Phenylethyl-Naphthalene Synthesis

A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed. The (R)- or (S)-1-phenylethylamine is a common chiral auxiliary used in asymmetric synthesis. nih.gov

Table 2: Example of Chiral Auxiliary Application nih.govresearchgate.net

| Precursor 1 | Precursor 2 (with Chiral Auxiliary) | Coupling Type | Product | Stereochemical Control |

|---|

Asymmetric Catalysis in the Formation of Chiral 1-Phenylethyl Moieties

Asymmetric catalysis is a highly efficient method for synthesizing chiral compounds, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. Transition-metal catalysts combined with chiral ligands are frequently employed for this purpose. acs.orgacs.org

For the synthesis of chiral 1-phenylethyl groups, asymmetric hydrogenation of prochiral imines is a well-established and powerful technique. acs.org The reduction of an imine, such as one derived from acetophenone (B1666503), using a chiral catalyst system (e.g., Iridium-based) can lead to chiral amines with excellent enantioselectivity. acs.org This strategy can be applied to precursors where a phenylethyl group is to be attached to a naphthalene ring.

Another powerful method is the asymmetric Suzuki-Miyaura coupling. This reaction has been used to synthesize multilayered 3D chiral molecules where a chiral phosphine (B1218219) ligand controls the stereoselectivity of the C-C bond formation between a naphthalene-containing boronic acid and an aryl halide. mdpi.com Although these examples represent more complex systems, the underlying principles are directly applicable to the asymmetric synthesis of this compound. By choosing the appropriate prochiral starting materials and a suitable chiral catalyst, it is possible to form the chiral 1-phenylethyl moiety attached to the naphthalene ring with high enantiomeric excess. acs.orgmdpi.com

Biocatalytic Approaches to Naphthalene Epoxides and their Transformation to Ring-Opened Products

The enzymatic epoxidation of naphthalene presents a green and efficient alternative to traditional chemical methods for the synthesis of valuable chiral synthons. Fungal peroxygenases, a class of heme-thiolate enzymes, have been shown to catalyze the epoxidation of naphthalene to form naphthalene epoxides. These epoxides are highly reactive intermediates that can be captured through nucleophilic ring-opening reactions, yielding a variety of non-racemic trans-disubstituted dihydronaphthalene derivatives. researchgate.netacs.orgspandidos-publications.comresearchgate.net

This biocatalytic approach breaks the aromaticity of the naphthalene ring, providing access to chiral building blocks that are otherwise challenging to synthesize. researchgate.netacs.org The process typically involves the use of a peroxygenase, such as the one from Agrocybe aegerita (rAaeUPO), in the presence of a mild oxidant like hydrogen peroxide. The resulting epoxide can then be subjected to in-situ ring-opening with a suitable nucleophile. researchgate.net

For instance, the reaction of naphthalene with rAaeUPO in the presence of sodium azide (B81097) (NaN₃) as a nucleophile leads to the formation of trans-azido-dihydronaphthalenols. researchgate.netresearchgate.net The versatility of this method allows for the use of various nucleophiles, opening pathways to a diverse range of functionalized ring-opened products. researchgate.netacs.orgspandidos-publications.com These enzymatic conversions are noted for their high enantioselectivity, often yielding products with excellent enantiomeric excess. bohrium.com The mechanism of these enzymes involves an active site that can orient the substrate for a stereoselective attack on the aromatic ring. researchgate.netacs.org

Synthesis of Advanced Naphthalene Derivatives Incorporating Phenylethyl Groups

The incorporation of phenylethyl groups into naphthalene-based structures is a key strategy for developing advanced materials and biologically active molecules. This section explores the synthesis of various naphthalene derivatives bearing this important functional group.

Construction of N,N′-Bis(2-phenylethyl)naphthalene Imides

Naphthalene diimides (NDIs) are a class of compounds extensively studied for their applications in organic electronics. The properties of these materials can be finely tuned by modifying the substituents at the imide nitrogen atoms. The synthesis of N,N′-bis(2-phenylethyl)naphthalene diimides generally involves the condensation of 1,4,5,8-naphthalenetetracarboxylic dianhydride with two equivalents of 2-phenylethylamine. mdpi.com

This reaction is typically carried out in a high-boiling point solvent such as glacial acetic acid or N-methyl-2-pyrrolidone (NMP) at elevated temperatures to facilitate the imidization process. mdpi.comd-nb.info The general synthetic route is a two-step process where the dianhydride first reacts with the amine to form an intermediate di(amic acid), which then undergoes cyclodehydration to yield the final diimide. mdpi.com

While the synthesis of the parent N,N′-bis(2-phenylethyl)naphthalene diimide is based on established procedures for N-substituted NDIs, research has also focused on analogs with modified phenylethyl groups. For example, N,N′-bis(2-(pentafluorophenyl)ethyl)-1,4,5,8-naphthalene tetracarboxylic acid diimide has been synthesized for applications in low-temperature-processible n-channel semiconductors. acs.org The synthetic strategy remains similar, utilizing the corresponding fluorinated phenylethylamine.

The table below summarizes the general conditions for the synthesis of N,N'-disubstituted naphthalene diimides.

| Starting Material | Reagent | Solvent | Temperature | Product |

| 1,4,5,8-Naphthalenetetracarboxylic dianhydride | 2-Phenylethylamine | Glacial Acetic Acid | Reflux | N,N′-Bis(2-phenylethyl)naphthalene-1,4,5,8-tetracarboxylic diimide |

| 1,4,5,8-Naphthalenetetracarboxylic dianhydride | 2-(Pentafluorophenyl)ethylamine | N-Methyl-2-pyrrolidone | High Temperature | N,N′-Bis(2-(pentafluorophenyl)ethyl)-1,4,5,8-tetracarboxylic diimide acs.org |

Synthesis of Naphthoquinone Derivatives with Phenylethyl Functionality

Naphthoquinone derivatives are known for their diverse biological activities. The introduction of a phenylethyl group can modulate these properties. A common precursor for the synthesis of substituted naphthoquinones is 2,3-dichloro-1,4-naphthoquinone. semanticscholar.orgmdpi.com This compound readily undergoes nucleophilic substitution reactions with amines, including phenylethylamine, to yield 2-amino-3-chloro-1,4-naphthoquinone derivatives. semanticscholar.orgnih.gov

The reaction is typically carried out in a solvent such as ethanol, and the product can be isolated after refluxing the reaction mixture. nih.gov For example, the reaction of 2,3-dichloro-1,4-naphthoquinone with phenylethylamine would yield 2-chloro-3-(phenethylamino)-1,4-naphthoquinone.

Another approach involves the hetero-Diels-Alder reaction. For instance, 11-phenethyl-3,11-dihydro-2H-benzo mdpi.comvulcanchem.comthiochromeno[2,3-d]thiazole-2,5,10-trione has been synthesized via a reaction between isorhodanine, phenylpropionaldehyde, and 1,4-naphthoquinone (B94277) in acetonitrile. mdpi.com

The table below provides an example of the synthesis of a phenylethyl-substituted naphthoquinone derivative.

| Starting Material 1 | Starting Material 2 | Reagent/Catalyst | Solvent | Product |

| 2,3-Dichloro-1,4-naphthoquinone | Phenylethylamine | - | Ethanol | 2-Chloro-3-(phenethylamino)-1,4-naphthoquinone nih.gov |

| 1,4-Naphthoquinone | Isorhodanine, Phenylpropionaldehyde | Ethylenediaminediacetic acid | Acetonitrile | 11-Phenethyl-3,11-dihydro-2H-benzo mdpi.comvulcanchem.comthiochromeno[2,3-d]thiazole-2,5,10-trione mdpi.com |

Preparation of Naphthalenecarboxamide and Naphthalenamine Compounds with Phenylethyl Substituents

Naphthalenecarboxamides and naphthalenamines are important classes of compounds with applications in medicinal chemistry and materials science. The synthesis of N-(2-phenylethyl)naphthalenecarboxamides can be achieved through the coupling of a naphthalenecarboxylic acid with 2-phenylethylamine. This amidation reaction is typically facilitated by a coupling agent or by converting the carboxylic acid to a more reactive species like an acid chloride.

A specific example is the synthesis of 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl (2-phenylethyl)carbamate. researchgate.net This compound features a phenylethylcarbamate group attached to a naphthalenecarboxamide core. The synthesis involves a multi-step process where a hydroxy-functionalized naphthalenecarboxamide is reacted with 2-phenylethyl isocyanate or a related reagent. researchgate.net

The preparation of naphthalenamines with phenylethyl substituents, such as 2-(1-phenylethyl)-1-naphthalenamine, is a key step in the synthesis of more complex molecules like ligands for metal catalysts. These are often synthesized through multi-step sequences starting from appropriate naphthalene precursors.

Multi-Component Reactions for Phenylethyl-Substituted Naphthalene Systems

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. aablocks.comfrontiersin.orgrsc.org These reactions are highly atom-economical and can be used to generate diverse libraries of compounds.

While specific examples of MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to construct phenylethyl-substituted naphthalene systems. For instance, an Ugi four-component reaction (Ugi-4CR) could potentially be designed using a naphthalene-containing starting material (e.g., a naphthaldehyde or a naphthalene-based amine), an isocyanide (such as phenethyl isocyanide), a carboxylic acid, and an aldehyde or ketone. acs.org The Ugi reaction is known for its versatility in creating a wide range of α-acylamino amides. frontiersin.org

Another relevant MCR is the Petasis reaction, a three-component reaction of a boronic acid, an amine, and a carbonyl compound. acs.org A naphthalene-based boronic acid could be reacted with phenylethylamine and a carbonyl compound to generate a phenylethyl-substituted naphthalene derivative. The flexibility of MCRs offers a promising avenue for the efficient synthesis of complex naphthalene structures incorporating the phenylethyl motif. aablocks.com

Advanced Spectroscopic Characterization and Structural Elucidation of 2 1 Phenylethyl Naphthalene and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For 2-(1-phenylethyl)naphthalene, ¹H and ¹³C NMR spectroscopy, along with two-dimensional techniques like COSY, HSQC, and HMBC, provide unambiguous assignment of all proton and carbon signals.

In the ¹H NMR spectrum, the signals are expected in distinct regions. The aromatic protons of the naphthalene (B1677914) and phenyl rings typically resonate in the downfield region of approximately 7.0–8.0 ppm. The seven protons of the 2-substituted naphthalene ring will exhibit a complex splitting pattern characteristic of their positions. Similarly, the five protons of the phenyl group will show characteristic ortho, meta, and para couplings. The methine (CH) proton of the ethyl bridge is expected to appear as a quartet, coupled to the adjacent methyl protons, while the methyl (CH₃) protons will resonate as a doublet, coupled to the methine proton.

The ¹³C NMR spectrum provides information on the number and electronic environment of the carbon atoms. This compound has 18 carbon atoms, and under typical conditions, 18 distinct signals would be expected, barring any accidental equivalence. The ten carbons of the naphthalene ring and the six carbons of the phenyl ring will appear in the aromatic region (approx. 120–150 ppm). The aliphatic methine and methyl carbons will resonate in the upfield region. The specific chemical shifts are influenced by the substitution pattern and the electronic effects of the aromatic systems. rsc.orgtandfonline.comresearchgate.netresearchgate.netnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on data from analogous compounds like 2-ethylnaphthalene (B165323) and 2-isopropylnaphthalene. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Naphthyl Protons | 7.30 - 7.90 (m) | 125.0 - 134.0 |

| Phenyl Protons | 7.15 - 7.35 (m) | 126.0 - 145.0 |

| Methine (CH) | ~4.3 (q) | ~45.0 |

| Methyl (CH₃) | ~1.7 (d) | ~22.0 |

Data sourced from studies on analogous naphthalene derivatives. chemicalbook.comchemicalbook.commdpi.com

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is essential for confirming the molecular weight and providing insights into the structural components of a molecule through its fragmentation pattern. For this compound (C₁₈H₁₆), the molecular weight is 232.32 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) of 232.

The fragmentation of this compound is expected to be dominated by cleavage of the bond beta to the aromatic rings, which is the weakest bond in the aliphatic bridge. This benzylic/naphthylic cleavage is highly favorable as it leads to the formation of a very stable carbocation.

Key predicted fragmentation pathways include:

Loss of a methyl radical (•CH₃): Cleavage of the C-C bond between the methine carbon and the methyl group results in a prominent peak at m/z 217 ([M-15]⁺). This fragment corresponds to a highly stabilized secondary carbocation, delocalized over both the naphthalene and phenyl rings.

Formation of a naphthyl or phenyl cation: Cleavage can also lead to fragments corresponding to the individual aromatic moieties, though these are typically less abundant than the benzylic cleavage product.

The stability of the aromatic rings means that the molecular ion peak is expected to be relatively intense. researchgate.netresearchgate.netlibretexts.org The fragmentation pattern helps to confirm the presence of the phenylethyl substituent and its connection to the naphthalene core.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Predicted Fragment Ion | Significance |

| 232 | [C₁₈H₁₆]⁺˙ | Molecular Ion (M⁺˙) |

| 217 | [C₁₇H₁₃]⁺ | Loss of methyl radical (•CH₃); benzylic cleavage |

| 141 | [C₁₁H₉]⁺ | Naphthalenemethyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion (from phenyl moiety) |

Fragmentation patterns are predicted based on general principles of mass spectrometry and data from related alkyl-aromatic compounds. nist.govnih.govcore.ac.uk

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide information about the functional groups and conjugated π-electron systems within a molecule, respectively.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by absorptions corresponding to its aromatic and aliphatic components.

Aromatic C-H Stretching: Sharp bands are expected just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹).

Aliphatic C-H Stretching: Bands corresponding to the methine and methyl groups will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Aromatic C=C Stretching: A series of absorptions in the 1450-1600 cm⁻¹ region are characteristic of the naphthalene and phenyl rings.

C-H Bending: Out-of-plane (OOP) C-H bending vibrations in the 690-900 cm⁻¹ region can be indicative of the substitution pattern on both aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is dominated by π→π* electronic transitions within the conjugated naphthalene and phenyl chromophores. Naphthalene itself displays a complex spectrum with multiple absorption bands. The presence of the phenylethyl substituent is expected to cause a slight red shift (bathochromic shift) of these absorptions compared to unsubstituted naphthalene. Based on analogs like 1-phenylnaphthalene, strong absorptions are anticipated in the UV region, typically between 220 nm and 300 nm. researchgate.netscholarsresearchlibrary.comresearchgate.net

Table 3: Characteristic Spectroscopic Data (IR and UV-Vis) for this compound

| Spectroscopic Technique | Region/Wavelength | Assignment |

| IR Spectroscopy | > 3000 cm⁻¹ | Aromatic C-H Stretch |

| < 3000 cm⁻¹ | Aliphatic C-H Stretch | |

| 1450-1600 cm⁻¹ | Aromatic C=C Stretch | |

| 690-900 cm⁻¹ | Aromatic C-H Out-of-Plane Bend | |

| UV-Vis Spectroscopy | ~220-300 nm | π→π* Transitions (Naphthalene & Phenyl Rings) |

Data are characteristic ranges for the functional groups present and are based on general spectroscopic principles and data for related compounds. nist.govresearchgate.net

X-ray Crystallography for Solid-State Molecular Architecture

The molecular structure would confirm the connectivity of the 1-phenylethyl group at the C-2 position of the naphthalene ring. The bond lengths and angles within the naphthalene and phenyl rings are expected to be typical for sp²-hybridized carbon systems.

The crystal packing of naphthalene derivatives is often governed by π-π stacking and C-H···π interactions. mdpi.com However, the bulky and non-planar nature of the 1-phenylethyl substituent would likely disrupt the efficient face-to-face π-stacking commonly observed in planar PAHs. Instead, the molecules would likely adopt a packing arrangement that maximizes van der Waals forces while accommodating the steric bulk of the substituent. This could lead to a "herringbone" or other offset packing motif, with significant C-H···π interactions between the aliphatic protons or phenyl protons of one molecule and the π-system of the naphthalene ring of a neighboring molecule. tandfonline.combeilstein-journals.org

High-Resolution Gas-Phase Spectroscopy of Naphthalene Isomers

High-resolution gas-phase spectroscopy, such as laser-induced fluorescence (LIF), provides detailed information about the electronic and vibrational energy levels of molecules free from solvent or crystal lattice effects. Studies on naphthalene and its structural isomers are crucial for understanding the intrinsic properties of the naphthalene chromophore. nist.gov

These studies reveal that the electronic spectrum of naphthalene is rich in vibronic structure, resulting from the coupling of electronic transitions with various vibrational modes of the molecule. ijcesen.com The substitution of the naphthalene core, as in this compound, introduces new vibrational modes associated with the substituent. These low-frequency modes can couple to the electronic transitions of the naphthalene core, leading to a more congested and complex spectrum compared to the parent molecule.

Furthermore, the presence of the flexible phenylethyl side chain can introduce conformational isomers (rotamers), which may have slightly different electronic transition energies, potentially leading to the observation of multiple origin bands in a high-resolution spectrum. Characterizing such isomers is vital for a complete understanding of the molecule's potential energy surface and photophysical behavior. nist.gov

After conducting a comprehensive search for scholarly articles and data pertaining to the computational and theoretical investigations of this compound, it has been determined that there is no specific research available that directly addresses the topics outlined in the user's request.

The search yielded general information on computational methodologies such as Density Functional Theory (DFT), Time-Dependent DFT (TDDFT), and analyses of noncovalent interactions as they are applied to naphthalene and its various other derivatives. For instance, studies were found that detail DFT calculations of naphthalene's electronic structure, TDDFT investigations of naphthalene-based dyes, and noncovalent interaction analysis in 2-n-alkyl naphthalenes.

However, no publications, datasets, or detailed research findings could be located for the exact compound of interest, this compound, that would allow for a scientifically accurate and thorough article structured around the provided outline. This includes a lack of specific data on its ground state geometries, vibrational frequencies, excited states, intermolecular and intramolecular interactions, QTAIM analysis, or computational models of its solvolysis mechanisms.

Due to the strict instruction to focus solely on "this compound" and the absence of relevant scientific literature for this specific compound, it is not possible to generate the requested article without fabricating data, which would violate the core principles of scientific accuracy.

Computational and Theoretical Investigations of 2 1 Phenylethyl Naphthalene

Reaction Pathway Modeling and Transition State Analysis

Simulation of Catalytic Cycle Intermediates

In the realm of computational chemistry, the elucidation of reaction mechanisms through the simulation of catalytic cycle intermediates is a powerful tool. For the synthesis of 2-(1-phenylethyl)naphthalene, which can be envisaged via a Friedel-Crafts type alkylation of naphthalene (B1677914) with styrene (B11656) or a related phenylethyl electrophile, density functional theory (DFT) calculations are instrumental. While specific studies on this exact reaction are not prevalent, the methodology can be inferred from computational investigations of similar catalytic processes, such as the acylation and alkylation of aromatic compounds.

Computational studies on Friedel-Crafts reactions typically employ DFT to model the potential energy surface of the reaction. This involves identifying and calculating the energies of all relevant stationary points, including reactants, intermediates, transition states, and products. For a catalyzed reaction, this would involve modeling the interaction of the substrates and the catalyst at each step of the catalytic cycle.

A hypothetical catalytic cycle for the formation of this compound could involve the activation of the electrophile by a Lewis acid catalyst, followed by the nucleophilic attack of the naphthalene ring, and finally, catalyst regeneration. Each of these steps can be modeled to understand the energetics and kinetics of the process. For instance, DFT calculations can reveal the structure and stability of the key intermediates, such as the sigma complex (also known as a Wheland intermediate), which is formed after the electrophilic attack on the naphthalene ring. The energy barriers for the formation and subsequent deprotonation of this intermediate would be calculated to determine the rate-determining step of the reaction.

The choice of functional and basis set in the DFT calculations is crucial for obtaining accurate results. Functionals like B3LYP or those from the M06 suite are commonly used for these types of organic reactions, as they provide a good balance between computational cost and accuracy. By simulating the entire catalytic cycle, researchers can gain insights into the role of the catalyst, the reaction mechanism, and the factors controlling the regioselectivity of the alkylation (i.e., substitution at the 2-position of naphthalene).

Conformational Landscape and Stereoisomerism

The presence of two stereogenic centers in this compound, one at the benzylic carbon of the phenylethyl group and the other at the point of attachment to the naphthalene ring, gives rise to the possibility of diastereomers and enantiomers. Computational methods are invaluable for exploring the conformational landscape of these stereoisomers and predicting their relative stabilities and ratios.

Molecular Dynamics Simulations for Conformational Sampling of Related Ligands

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For flexible molecules like this compound and related chiral ligands, MD simulations are particularly useful for exploring the conformational landscape and identifying the most stable conformers. By simulating the motion of the atoms over time, MD can provide a detailed picture of the accessible conformations and the transitions between them.

In the context of ligands with phenylethyl and naphthyl groups, MD simulations can be used to understand how the two aromatic rings orient themselves with respect to each other and how this orientation is influenced by the stereochemistry at the chiral centers. This information is crucial for understanding the ligand's interaction with a metal center in a catalyst or its binding to a biological receptor.

The process of an MD simulation involves defining a force field, which describes the potential energy of the system as a function of the atomic coordinates. The system is then allowed to evolve over time according to the laws of classical mechanics. By analyzing the trajectory of the simulation, various properties can be calculated, including the root-mean-square deviation (RMSD) to assess conformational stability and the radius of gyration to understand the compactness of the molecule. Enhanced sampling techniques can be combined with MD to more efficiently explore the conformational space.

For example, a study on the association of enantiomers of a binaphthyl derivative with a chiral molecular micelle utilized MD simulations to characterize the interactions and identify preferred binding sites. nih.gov Such an approach could be applied to this compound to understand its intermolecular interactions and conformational preferences in different environments.

Applications in Advanced Materials Science and Catalysis

Design and Synthesis of Ligands for Asymmetric Catalysis

The development of chiral ligands is paramount for enantioselective catalysis, a field focused on the synthesis of single-enantiomer compounds, which is crucial in the pharmaceutical and fine chemical industries. The 2-(1-phenylethyl)naphthalene framework has been incorporated into ligand design to create specific three-dimensional environments around a metal center, thereby enabling high levels of stereocontrol in chemical reactions.

Chiral Ligands Incorporating Phenylethyl-Naphthalene Scaffolds for Enantioselective Transformations

Chiral ligands featuring a phenylethyl-naphthalene scaffold are designed to influence the stereochemical outcome of a catalytic reaction. The bulky and well-defined structure of this scaffold can create a chiral pocket that selectively accommodates or promotes the formation of one enantiomer over the other. While the direct application of this compound in widely recognized named chiral ligands is not extensively documented in general literature, the principles of its use are founded on the success of similar binaphthyl systems. researchgate.netrsc.org The design strategy involves positioning the chiral phenylethyl group in proximity to the catalytic active site to maximize steric and electronic interactions with the substrate. mdpi.com This approach is crucial for achieving high enantiomeric excess (ee) in a variety of asymmetric transformations, including hydrogenations, arylations, and carbon-carbon bond-forming reactions. researchgate.netrsc.org The synthesis of such ligands often involves multi-step sequences starting from naphthalene (B1677914) precursors, with the key step being the introduction of the chiral phenylethyl group. nih.gov

Metal Complexes with Phenylethyl-Naphthalene Iminopyridine Ligands for Polymerization Catalysis

A significant application of the this compound scaffold is in the synthesis of ligands for polymerization catalysis. nih.gov Specifically, 6-arylimino-2-(2-(1-phenylethyl)naphthalen-1-yl)iminopyridine ligands have been synthesized and complexed with iron(II) and cobalt(II). nih.gov These complexes, upon activation with methylaluminoxane (MAO) or modified methylaluminoxane (MMAO), have demonstrated high activity as precatalysts for ethylene polymerization, even at elevated temperatures. nih.gov The presence of the bulky this compound group on the ligand framework enhances the thermal stability of the active catalytic species. nih.gov

The steric properties of the substituents on the aryl group of the iminopyridine ligand, in conjunction with the phenylethyl-naphthalene moiety, have a notable impact on the properties of the resulting polyethylene. Research has shown that bulkier substituents lead to the production of polyethylenes with higher molecular weights. nih.gov For instance, iron precatalysts generally exhibit higher activities compared to their cobalt counterparts. nih.gov The use of MMAO as a cocatalyst with the iron precatalysts can lead to polyethylenes with a narrow polydispersity, which is indicative of a single-site active species. nih.gov

| Precatalyst | Cocatalyst | Activity (10^6 g(PE) mol^-1 h^-1) | Molecular Weight (kg mol^-1) |

| Fe3 | MMAO | - | 297 |

| Fe4 | MAO | 17.0 | - |

| Co3 | MAO | - | 25.6 |

| Co4 | MAO | 10.9 | - |

Electron Transport Materials and Organic Electronics

In the field of organic electronics, materials capable of efficient charge transport are essential for the development of devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. The electron-deficient nature of the naphthalene core, when appropriately functionalized, makes it a promising candidate for electron transport materials (ETMs).

Naphthalene Diimide Derivatives with Phenylethyl Substituents for Perovskite Solar Cells

Naphthalene diimide (NDI) derivatives are a prominent class of n-type organic semiconductors due to their excellent electron-accepting properties and high electron mobility. rsc.orgsemanticscholar.org The incorporation of phenylethyl substituents onto the NDI core has been explored to enhance the performance of these materials in perovskite solar cells (PSCs). rsc.orgresearchgate.net Specifically, the use of axial (R)-1-phenylethyl (PhE) groups serves to reduce molecular symmetry and increase free volume. rsc.org This modification improves the solubility of the NDI derivative in common processing solvents and enhances its film-forming ability, which are critical factors for device fabrication. rsc.org

A non-fullerene small-molecule electron transport layer (ETL) material, NDI-PhE, which consists of these axial (R)-1-phenylethyl groups, has been reported. rsc.org Inverted PSCs utilizing NDI-PhE as the electron transport material have demonstrated high power conversion efficiencies (PCEs) of up to 20.5%, with an average PCE of 18.74±0.95%. researchgate.net This performance is notably higher than that of PSCs based on the commonly used fullerene derivative, PCBM. researchgate.net The high efficiency is attributed to the good film-forming properties and the potential for three-dimensional isotropic electron transport capabilities of NDI-PhE. researchgate.net

Influence of Phenylethyl Moieties on Charge Transport and Photophysical Properties in Advanced Materials

The introduction of phenylethyl moieties into advanced materials can significantly influence their charge transport and photophysical properties. rsc.orgnih.gov In the context of NDI-based materials, the phenylethyl groups primarily act as solubilizing agents that can be attached to the imide nitrogen positions. rsc.org While substitution at the imide nitrogens typically has a minimal impact on the frontier molecular orbital energy levels (HOMO and LUMO) of the NDI core, it plays a crucial role in dictating the material's processability and morphology in the solid state. rsc.orgnih.gov

The morphology of the thin film is a key determinant of charge transport efficiency. The asymmetric nature of the chiral phenylethyl group can disrupt excessive molecular aggregation, leading to the formation of more uniform and amorphous films. researchgate.net This can be advantageous in preventing the formation of large crystalline domains that can act as charge traps or create grain boundaries that impede charge transport. The ability to tune the solid-state packing through the introduction of such substituents is a powerful strategy for optimizing the performance of organic electronic devices. rsc.org

Hydrogen Storage and Release Systems

Liquid organic hydrogen carriers (LOHCs) are considered a promising technology for the safe and efficient storage and transportation of hydrogen. These systems involve the catalytic hydrogenation of an unsaturated organic molecule (the hydrogen-lean form) for storage and its dehydrogenation to release hydrogen when needed. Naphthalene and its derivatives are attractive candidates for LOHCs due to their high hydrogen storage capacity.

Recent research has identified cis-perhydro-1-(n-phenylethyl)naphthalene as a promising LOHC material. semanticscholar.org This compound, in its hydrogenated form, offers a high hydrogen capacity. Furthermore, studies have indicated that controlling the diastereomeric composition of this material can lead to improved hydrogen release performance. semanticscholar.org The development of efficient catalytic systems for both the hydrogenation and dehydrogenation steps is crucial for the practical application of naphthalene-based LOHC systems. wipo.int

Investigations of Perhydro-1-(n-phenylethyl)naphthalene as a Liquid Organic Hydrogen Carrier

Perhydro-1-(n-phenylethyl)naphthalene has been identified as a promising Liquid Organic Hydrogen Carrier (LOHC) candidate due to its high hydrogen storage capacity and favorable physical properties. acs.orgbohrium.com As a naphthalene-based LOHC, 1-(n-phenylethyl)naphthalene (PEN) offers a significant hydrogen storage capacity of 6.49 wt % and 60.8 kg H₂·m⁻³. acs.org This compound is noted for being mass-produced at a low cost, enhancing its viability for large-scale applications. acs.orgbohrium.com

The stereoisomers of perhydro-1-(n-phenylethyl)naphthalene that are formed during the hydrogenation process have a significant influence on the efficiency of the catalytic dehydrogenation. acs.org These isomers can affect the dehydrogenation enthalpy and the way the compound interacts with catalysts. acs.org Therefore, evaluating the performance of different stereoisomers is a fundamental area of research to enhance the hydrogen release efficiency. acs.org

Table 1: Properties of 1-(n-phenylethyl)naphthalene as a Liquid Organic Hydrogen Carrier

| Property | Value |

|---|---|

| Hydrogen Storage Capacity (Gravimetric) | 6.49 wt % |

| Hydrogen Storage Capacity (Volumetric) | 60.8 kg H₂·m⁻³ |

| Liquid Range | -21 to 350 °C |

| Reversibility | Demonstrates reversible hydrogen storage and release |

Catalytic Dehydrogenation Performance Studies

The efficiency of hydrogen release from LOHC systems is critically dependent on the catalytic dehydrogenation process. For perhydro-1-(n-phenylethyl)naphthalene, studies have shown that the composition of its stereoisomers significantly impacts the dehydrogenation performance. acs.org The arrangement of these stereoisomers can influence both the enthalpy of dehydrogenation and the adsorption behavior on the catalyst surface. acs.org

Research has focused on controlling the composition of stereoisomers generated during the hydrogenation of 1-(n-phenylethyl)naphthalene as an effective method to improve the hydrogen release performance. acs.org This approach highlights the importance of diastereoselective hydrogenation in developing more efficient LOHC systems. acs.org The dehydrogenation of polycyclic naphthenes, the class of compounds to which perhydro-1-(n-phenylethyl)naphthalene belongs, is a multi-stage process that is reversible in nature. nih.gov The completeness of the reaction is typically determined chromatographically. nih.gov

For related LOHC systems like perhydro-dibenzyltoluene, catalysts such as Platinum on Alumina (Pt/Al₂O₃) are evaluated for their dehydrogenation performance in batch reactors. mdpi.com The performance is often measured by conversion rates and turnover frequency (TOF), which is the number of molecules reacted per active catalytic site per unit of time. mdpi.com Deactivation of the catalyst can occur due to the blockage of active sites, which reduces performance over successive cycles. mdpi.com

Table 2: Factors Influencing Catalytic Dehydrogenation of Perhydro-1-(n-phenylethyl)naphthalene

| Influencing Factor | Description |

|---|---|

| Stereoisomer Composition | Affects dehydrogenation enthalpy and adsorption on the catalyst, significantly impacting efficiency. acs.org |

| Catalyst Selection | The choice of catalyst (e.g., Platinum-based) is crucial for the dehydrogenation reaction. mdpi.comresearchgate.net |

| Reaction Conditions | Temperature and pressure play a significant role in the dehydrogenation process. nih.gov |

| Catalyst Stability | Deactivation over time due to factors like active site blockage can reduce performance. mdpi.com |

Thermal Fluids and Heat Transfer Research

The partially hydrogenated derivative, 1,2,3,4-tetrahydro(1-phenylethyl)naphthalene, has been investigated for its application in high-temperature heat transfer fluids. google.com Research has surprisingly found that blending this compound with other fluids, such as alkyl biphenyls, results in a heat transfer fluid with superior thermal properties compared to either of the individual components. google.com This synergistic effect enhances the thermal stability of the fluid blend. google.com

Specifically, blends of 1,2,3,4-tetrahydro(1-phenylethyl)naphthalene with isopropylbiphenyl or triethylbiphenyl have demonstrated these improved thermal characteristics. google.com Similarly, a blend with 1,1-diphenylethane also affords a heat transfer fluid with superior thermal properties. google.com This makes such blends desirable for industrial applications where the ability to mix different thermal fluids without detrimental effects is advantageous. google.com The invention of these blends addresses the need for cost-effective heat transfer fluids with favorable thermal stability. google.com

Related research into polyaromatic hydrocarbons, like 1-phenylnaphthalene, for concentrating solar power (CSP) applications shows their potential to operate at higher temperatures (up to 450-500°C) than commercially available fluids. ornl.govornl.gov These compounds exhibit high thermal stability, low vapor pressure, and low critical pressures, which are desirable properties for heat transfer fluids in high-temperature environments. ornl.gov

Advanced Derivatives and Functionalized 2 1 Phenylethyl Naphthalene Systems

Structural Modifications and Analog Design

The strategic alteration of the 2-(1-phenylethyl)naphthalene framework allows for the creation of diverse analogs. These modifications range from altering the degree of saturation in the naphthalene (B1677914) rings to introducing heteroatoms and polymeric chains, thereby expanding the chemical space and potential applications of this compound class.

Synthesis and Research of Substituted 1,2,3,4-Tetrahydro-1-phenyl-4-(1-phenylethyl)naphthalene

The synthesis of substituted tetrahydronaphthalene systems, which share a core structure with hydrogenated phenylethylnaphthalene, is crucial for developing novel pharmaceutical agents. These compounds serve as key intermediates in the synthesis of complex molecules. For instance, substituted 2-phenyl-1,2,3,4-tetrahydronaphthalene-1-ols are valuable precursors for selective estrogen receptor modulators (SERMs) like lasofoxifene. googleapis.com The preparation of these intermediates often involves the reduction of the corresponding tetralone. One reported method involves the reduction of 6-methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalene-1-one using sodium borohydride (B1222165) to yield the racemic alcohol. googleapis.com

Further research has focused on developing novel classes of tetrahydronaphthalene amide (THNA) derivatives as inhibitors of Mycobacterium tuberculosis. nih.gov These studies provide detailed structure-activity relationships (SAR) and underscore the importance of the substituted tetrahydronaphthalene core in medicinal chemistry. nih.gov The synthesis of these complex molecules highlights the versatility of the tetralin scaffold in creating diverse and biologically active compounds. nih.govresearchgate.net

Exploration of N-Substituted Phenylethyl-Naphthalene Amides and Amines

Nitrogen-containing derivatives, specifically amides and amines, represent a significant class of functionalized phenylethylnaphthalenes. The synthesis of these compounds introduces functionalities that can alter the electronic properties and biological activity of the parent molecule.

A direct approach to N-substituted amides involves the Ritter-type reaction. For example, N-(1-phenylethyl)naphthalene-1-carboxamide has been synthesized from ethylbenzene (B125841) and cyanogen (B1215507) naphthalene in the presence of trifluoromethanesulfonic acid and tetrabutylammonium (B224687) perchlorate, albeit in a modest yield of 38%. molaid.com More complex heterocyclic systems incorporating the N-(1-phenylethyl)naphthalene moiety have also been prepared. The synthesis of 2-amino-4-(naphthalen-2-yl)-1-(1-phenylethyl)-1H-pyrrole-3-carbonitrile demonstrates the construction of more elaborate structures from phenylethylamine and a substituted naphthalene precursor. researchgate.net

Direct amination of naphthalene precursors provides another route. The synthesis of 6-bromo-N-(1-phenylethyl)naphthalen-2-amine has been achieved with a 52% yield using an Oxone-catalyzed amination of 6-bromo-2-naphthol. researchgate.net This method facilitates the formation of a C-N bond through C-O activation. researchgate.net The resulting amines and amides are important intermediates for pharmaceuticals and other advanced materials. nih.govgoogle.com

Table 1: Examples of Synthesized N-Substituted Phenylethyl-Naphthalene Derivatives

| Compound Name | Molecular Formula | Yield | Reference |

|---|---|---|---|

| N-(1-phenylethyl)naphthalene-1-carboxamide | C₁₉H₁₇NO | 38% | molaid.com |

| 2-amino-4-(naphthalen-2-yl)-1-(1-phenylethyl)-1H-pyrrole-3-carbonitrile | C₂₃H₂₁N₃ | 71% | researchgate.net |

| 6-bromo-N-(1-phenylethyl)naphthalen-2-amine | C₁₈H₁₆BrN | 52% | researchgate.net |

Poly(phenylethyl)naphthalene Derivatives

While specific research on the direct polymerization of this compound is limited, general methods for the synthesis of polynaphthalenes are well-established and could be applied to this monomer. These methods typically involve coupling naphthalene units to form extended π-conjugated systems.

One common approach is the solid-state oxidative polymerization of naphthalene using an oxidant like iron(III) chloride (FeCl₃). researchgate.net This method has been shown to produce polynaphthalenes with a high yield. researchgate.net Another versatile technique is Friedel–Crafts crosslinking, where a monomer such as naphthalene is polymerized using a crosslinking agent like methylal in the presence of a Lewis acid catalyst. nih.gov This approach has been used to create porous, hyper-crosslinked polymers. nih.gov

Furthermore, polymers containing naphthalene moieties as pendant groups have been synthesized. Novel poly(aryl ether)s with β-naphthalene pendant groups have been prepared through nucleophilic aromatic substitution, resulting in polymers with excellent thermal stability and solubility. scispace.com These established polymerization strategies for naphthalene and its derivatives provide a foundation for the potential synthesis of poly(phenylethyl)naphthalene, which could yield materials with interesting optical and electronic properties. researchgate.netsemanticscholar.org

Derivatives with Selenium-Containing Naphthalene Moieties

The incorporation of selenium into the naphthalene framework yields organoselenium compounds with unique reactivity and potential biological activity. ethernet.edu.et Several methods have been developed for the synthesis of selenated naphthalene derivatives.

A green chemistry approach involves the reaction of alkynols with diaryl diselenides, where the electrophilic selenium species is generated in situ by the oxidative cleavage of the Se-Se bond using Oxone® in water. researchgate.net This method efficiently produces 2-organoselanyl-naphthalenes. researchgate.net Another strategy is the selenium-mediated synthesis of tetrasubstituted naphthalenes, which proceeds through a 6-endo cyclization and a 1,2-rearrangement of a phenyl moiety under mild conditions. mdpi.com

Direct C-H functionalization offers a pathway for regioselective selenylation. For example, the C-1 position of 2-hydroxy naphthalene derivatives can be selenylated under mild, metal-free conditions. researchgate.net Additionally, naphthalene-based organoselenocyanates have been synthesized and investigated for their biological properties. biointerfaceresearch.com The selenocyanate (B1200272) group (–SeCN) serves as both a pharmacophore and a synthetic handle for creating other organoselenium compounds. biointerfaceresearch.com These synthetic methodologies provide robust access to a variety of selenium-containing naphthalene derivatives for applications in materials science and medicinal chemistry. scispace.com

Chemical Biology Probes and Mechanistic Investigations

Functionalized derivatives of this compound are valuable tools for investigating biological processes. By incorporating specific functional groups or isotopic labels, these compounds can be used as probes to elucidate complex metabolic pathways and reaction mechanisms.

Synthesis of Mercapturic Acid Conjugates for Stereochemical Pathway Elucidation

The metabolism of naphthalene in mammals is a complex process involving multiple enzymatic pathways. scialert.net A primary route of detoxification is the mercapturic acid pathway, which begins with the oxidation of naphthalene by cytochrome P450 monooxygenases to a reactive naphthalene-1,2-epoxide. scialert.netnih.gov This electrophilic intermediate can be conjugated with glutathione (B108866) (GSH), a reaction that leads to the formation of glutathione S-conjugates. researchgate.net Subsequent enzymatic processing of these conjugates yields mercapturic acids (N-acetyl-L-cysteine S-conjugates), which are ultimately excreted. researchgate.net

The initial epoxidation of the naphthalene ring can occur at different positions and can result in stereoisomeric products. The subsequent enzymatic reactions are also often stereoselective. Therefore, to fully understand the stereochemical course of naphthalene metabolism, it is essential to analyze the stereochemistry of the final metabolic products. The chemical synthesis of authentic, stereochemically pure standards of the various possible mercapturic acid conjugates is a critical step for these investigations. nih.gov By comparing the synthesized standards with the metabolites produced in vivo, researchers can determine the stereoselectivity of the enzymes involved in the metabolic pathway, providing crucial insights into the mechanisms of detoxification and toxicity. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.